molecular formula C17H12F3N5O3S B11582901 5-Nitro-2-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole

5-Nitro-2-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole

Cat. No.: B11582901
M. Wt: 423.4 g/mol
InChI Key: PCECMFFBTRGXJC-UHFFFAOYSA-N
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Description

2-[({5-NITRO-2H,3H-IMIDAZO[2,1-B][1,3]OXAZOL-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex heterocyclic compound that features multiple functional groups, including nitro, imidazole, oxazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({5-NITRO-2H,3H-IMIDAZO[2,1-B][1,3]OXAZOL-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by nitration to introduce the nitro group.

    Construction of the oxazole ring: This involves cyclization reactions using appropriate reagents and conditions.

    Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving urea or thiourea with β-dicarbonyl compounds.

    Final assembly: The different rings are then connected through various coupling reactions, often involving sulfur-containing linkers.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-[({5-NITRO-2H,3H-IMIDAZO[2,1-B][1,3]OXAZOL-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-[({5-NITRO-2H,3H-IMIDAZO[2,1-B][1,3]OXAZOL-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[({5-NITRO-2H,3H-IMIDAZO[2,1-B][1,3]OXAZOL-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antibacterial or anticancer effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Such as metronidazole, which is used as an antibacterial and antiprotozoal agent.

    Oxazole derivatives: Such as oxacillin, which is used as an antibiotic.

    Pyrimidine derivatives: Such as 5-fluorouracil, which is used as an anticancer agent.

Uniqueness

2-[({5-NITRO-2H,3H-IMIDAZO[2,1-B][1,3]OXAZOL-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H12F3N5O3S

Molecular Weight

423.4 g/mol

IUPAC Name

5-nitro-2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C17H12F3N5O3S/c18-17(19,20)13-6-12(10-4-2-1-3-5-10)22-15(23-13)29-9-11-8-24-14(25(26)27)7-21-16(24)28-11/h1-7,11H,8-9H2

InChI Key

PCECMFFBTRGXJC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=NC=C(N21)[N+](=O)[O-])CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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